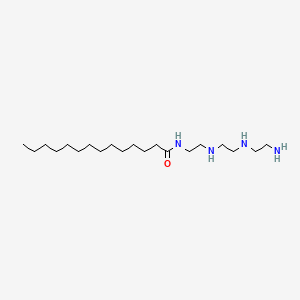

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide

Description

Properties

CAS No. |

87706-76-1 |

|---|---|

Molecular Formula |

C20H44N4O |

Molecular Weight |

356.6 g/mol |

IUPAC Name |

N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]tetradecanamide |

InChI |

InChI=1S/C20H44N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(25)24-19-18-23-17-16-22-15-14-21/h22-23H,2-19,21H2,1H3,(H,24,25) |

InChI Key |

GTOFNQJLEKUFQP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCNCCNCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide typically involves the reaction of myristic acid with a polyamine such as triethylenetetramine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process involves the activation of the carboxylic acid group of myristic acid, followed by its reaction with the amine groups of the polyamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form simpler amines.

Substitution: The amino groups can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Conditions typically involve the use of electrophiles like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino groups, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of cell membrane interactions due to its amphiphilic nature.

Industry: It can be used in the formulation of surfactants and emulsifiers due to its amphiphilic properties.

Mechanism of Action

The mechanism by which N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide exerts its effects involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting cellular processes. The amino groups may also interact with various molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key molecular features of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide and its analogs:

Key Observations:

Alkyl Chain Length: The target compound’s myristamide (C14) chain is longer than the dodecanamide (C12) in , enhancing its hydrophobic interactions. Both the target compound and share a C14 chain, but incorporates a polar hydroxyl group and acetate, improving its solubility in polar solvents.

Functional Groups: The target compound’s triaminoethyl headgroup provides three primary/secondary amines, enabling strong hydrogen bonding, pH-dependent charge states, and metal chelation. In contrast, has a diaminoethyl chain, reducing its coordination capacity. replaces an amine with a hydroxyl group, diminishing its basicity but introducing hydrogen-bonding capability via the -OH group.

Molecular Weight and Polarity :

- The target compound’s higher molecular weight (~396.6 vs. 285.47 for ) reflects its extended alkyl chain and additional amine. Its topological polar surface area (TPSA) is expected to exceed ’s 58.6 Ų due to more amine groups.

Biological Activity

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide is a complex organic compound with significant biological activity potential. This article provides an in-depth analysis of its properties, synthesis, and biological applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H44N4O, indicating the presence of 20 carbon atoms, 44 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom. The compound features a myristamide group, which contributes to its amphiphilic properties, making it suitable for various biochemical applications.

Key Characteristics:

- Molecular Weight: Approximately 372.6 g/mol

- Amphiphilic Nature: Facilitates interaction with cell membranes

- Potential Applications: Drug formulation and delivery systems.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Myristic Acid Derivative: Myristic acid is reacted with appropriate amino groups.

- Amidation Reaction: The resulting compounds undergo amidation to form the final product.

- Purification: High-purity products are obtained through careful control of reaction conditions.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial and antifungal activities. While specific data on this compound's efficacy is limited, its structural characteristics indicate potential in these areas.

Comparative Antimicrobial Activity:

| Compound Name | Activity Type | Reference |

|---|---|---|

| N,N-bis(2-aminoethyl)myristamide | Antifungal | |

| Tetraethylenepentamine stearamide monoacetate | Antibacterial | |

| N-[3-(dimethylamino)propyl] cocoamide | Antimicrobial |

Cellular Interaction Studies

Studies focusing on the interaction of this compound with biological systems have shown that its amphiphilic nature enhances the permeability of therapeutic agents across cell membranes. This property is crucial for drug delivery applications, potentially improving the bioavailability of various drugs.

Case Studies

Case Study 1: Drug Delivery Systems

In a study examining the use of similar amphiphilic compounds in drug delivery systems, researchers found that these compounds could significantly enhance the absorption of poorly soluble drugs when formulated together. Although direct studies on this compound are still needed, the implications for its use in pharmaceuticals are promising.

Case Study 2: Antifungal Activity

A related compound showed moderate to excellent antifungal activity against various phytopathogenic fungi in vitro. This suggests that this compound may possess similar properties worth exploring further .

Research Findings and Future Directions

While current research indicates potential biological activities for this compound, further studies are necessary to fully elucidate its efficacy and mechanisms of action. Future research should focus on:

Q & A

Q. Can the compound serve as a template for designing pH-responsive drug delivery systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.